molecular formula C6H3Cl3 B033124 1,2,4-Trichlorobenzene CAS No. 120-82-1

1,2,4-Trichlorobenzene

Cat. No. B033124
CAS RN: 120-82-1
M. Wt: 181.4 g/mol
InChI Key: PBKONEOXTCPAFI-UHFFFAOYSA-N
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Patent
US04570023

Procedure details

The o-dichlorobenzene and the catalyst are introduced into the reaction vessel and the chlorine is passed in until a certain density is reached. After completion of the reaction, the chlorination product is neutralised, for example with sodium carbonate, washed with water and distilled in vacuo. A mixture which essentially contains 1,2,3-trichlorobenzene and 1,2,4-trichlorobenzene is obtained; the two isomers can be separated by fractional distillation in the usual manner.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.C(=O)([O-])[O-].[Na+].[Na+].[Cl:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:16]>>[Cl:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Cl:1])[C:11]=1[Cl:16].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:1])=[CH:12][C:11]=1[Cl:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)Cl
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.